molecular formula C18H16FN5O4 B2952083 2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid CAS No. 951995-35-0

2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid

Cat. No.: B2952083
CAS No.: 951995-35-0
M. Wt: 385.355
InChI Key: GCCMFVFTNPVOBK-UHFFFAOYSA-N
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Description

2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound belongs to the imidazo[2,1-f]purine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of potential therapeutic applications . The core imidazole structure is a five-membered ring system that is a fundamental building block in natural products and pharmaceuticals, known for its amphoteric nature and excellent solubility in polar solvents, which can favorably influence the pharmacokinetic properties of drug candidates . The specific structure of this reagent, featuring a 2-fluorophenyl substitution at the 8-position and an acetic acid moiety, suggests its potential as a key intermediate or precursor in the synthesis of more complex molecules. Researchers can leverage this compound in exploring novel ligands for various enzyme systems, particularly in developing agents for central nervous system (CNS) disorders, inflammatory conditions, or metabolic diseases, as fluorinated phenyl groups are common in drugs targeting these areas . The presence of the acetic acid functional group enhances the molecule's versatility, allowing for further chemical modifications through conjugation, salt formation, or the synthesis of amide derivatives. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O4/c1-9-10(2)24-14-15(21(3)18(28)22(16(14)27)8-13(25)26)20-17(24)23(9)12-7-5-4-6-11(12)19/h4-7H,8H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCMFVFTNPVOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid is a derivative of purine and imidazole with potential pharmacological applications. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C18H17FN6O4
  • Molecular Weight : 396.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with purinergic receptors. Research indicates that it may act as an agonist or antagonist for various purinergic receptors (P1 and P2Y types), influencing cellular signaling pathways that regulate immune responses and inflammation .

Biological Activity Overview

The compound has been evaluated for several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by affecting cytokine production and immune cell activation .
  • Antiviral Properties : Some studies suggest that compounds in this class can inhibit viral replication through interference with viral enzymes or host cell pathways .

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels in inflammatory models
AntiviralInhibits replication of certain viruses

Case Study 1: Anticancer Activity

A study conducted on a series of imidazo[2,1-f]purines demonstrated that the presence of a fluorophenyl group significantly enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the compound's ability to induce DNA damage and activate apoptotic pathways.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies using macrophages showed that treatment with the compound led to a decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) production upon stimulation with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Variations in substituents on the imidazole ring have been found to significantly affect receptor affinity and selectivity.

Comparison with Similar Compounds

Halogen Substitution

  • Target Compound : 2-Fluorophenyl at C6.
  • Analog 1 () : 3-Chlorophenyl (CAS 923151-97-7 and 923685-32-9).
  • Analog 2 () : 4-Fluorophenyl (CAS 887882-48-6).
  • Analog 3 () : 4-Chlorophenyl (CAS 923128-99-8).

Key Observations :

  • Positional isomers (e.g., 2-fluoro vs. 4-fluoro) could modulate steric effects; the 2-fluoro group in the target compound may create distinct spatial constraints compared to the 4-fluoro analog .

Alkyl and Functional Group Modifications

  • Target Compound : 1,6,7-Trimethyl substitution; acetic acid at C3.
  • Analog 5 () : 3-(2-Methoxyethyl) and 7-phenyl groups.
  • Analog 6 () : Thioacetic acid derivative (C8 heptyl chain).

Key Observations :

  • The acetic acid group in the target compound likely enhances hydrophilicity, improving solubility over methyl or methoxyethyl substituents .
  • Thioacetic acid in Analog 6 introduces a sulfur atom, which may increase metabolic lability compared to the oxygen-based acetic acid in the target compound .

Molecular Properties and Theoretical Implications

Table 1: Structural and Molecular Comparisons

Compound Aromatic Substituent Core Substitutions Functional Group Molecular Formula Molecular Weight
Target Compound 2-Fluorophenyl 1,6,7-Trimethyl Acetic acid C₁₉H₁₈FN₅O₄ 407.37 g/mol
Analog 1 (CAS 923151-97-7) 3-Chlorophenyl 1,3,6,7-Tetramethyl Ethylamino C₁₉H₂₁ClN₆O₂ 400.9 g/mol
Analog 3 (CAS 887882-48-6) 4-Fluorophenyl 1-Methyl, 7-Phenyl Methoxyethyl C₂₃H₂₀FN₅O₃ 433.44 g/mol
Analog 6 (CAS 331666-69-4) N/A 7-Heptyl, 3-Methyl Thioacetic acid C₁₅H₂₂N₄O₄S 354.42 g/mol

Notes:

  • The target compound’s molecular weight (407 g/mol) falls within the typical range for drug-like molecules, suggesting favorable bioavailability .

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